molecular formula C26H25Cl2N3O3 B12445091 (3E)-5-chloro-3-({5-[3-(4-methyl-1,4-diazepane-1-carbonyl)phenyl]furan-2-yl}methylidene)-1H-indol-2-one hydrochloride

(3E)-5-chloro-3-({5-[3-(4-methyl-1,4-diazepane-1-carbonyl)phenyl]furan-2-yl}methylidene)-1H-indol-2-one hydrochloride

Cat. No.: B12445091
M. Wt: 498.4 g/mol
InChI Key: YYIMMVXTWBIEAG-UHFFFAOYSA-N
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Description

(3E)-5-chloro-3-[[5-[3-(4-methyl-1,4-diazepane-1-carbonyl)phenyl]furan-2-yl]methylidene]-1H-indol-2-one;hydrochloride is a complex organic compound that features a unique combination of functional groups, including an indole core, a furan ring, and a diazepane moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3E)-5-chloro-3-[[5-[3-(4-methyl-1,4-diazepane-1-carbonyl)phenyl]furan-2-yl]methylidene]-1H-indol-2-one;hydrochloride typically involves multi-step organic synthesis. The process begins with the preparation of the indole core, followed by the introduction of the furan ring and the diazepane moiety. Key steps include:

    Formation of the Indole Core: This can be achieved through Fischer indole synthesis, where phenylhydrazine reacts with a ketone under acidic conditions.

    Introduction of the Furan Ring: This step involves the use of a furan derivative, which is coupled with the indole core through a palladium-catalyzed cross-coupling reaction.

    Attachment of the Diazepane Moiety: The diazepane ring is introduced via a nucleophilic substitution reaction, where the diazepane derivative reacts with an appropriate leaving group on the intermediate compound.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization and chromatography.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the indole and furan rings, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the carbonyl group in the diazepane moiety, converting it to an alcohol.

    Substitution: The chlorine atom on the indole ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium azide or thiourea.

Major Products:

    Oxidation Products: Oxidized derivatives of the indole and furan rings.

    Reduction Products: Alcohol derivatives of the diazepane moiety.

    Substitution Products: Various substituted indole derivatives depending on the nucleophile used.

Scientific Research Applications

(3E)-5-chloro-3-[[5-[3-(4-methyl-1,4-diazepane-1-carbonyl)phenyl]furan-2-yl]methylidene]-1H-indol-2-one;hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study cellular processes.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets within the cell. The indole core is known to interact with various receptors and enzymes, modulating their activity. The diazepane moiety may enhance the compound’s ability to cross biological membranes, increasing its bioavailability. The furan ring can participate in π-π interactions, stabilizing the compound’s binding to its target.

Comparison with Similar Compounds

  • (3E)-5-chloro-3-[[5-[3-(4-methyl-1,4-diazepane-1-carbonyl)phenyl]furan-2-yl]methylidene]-1H-indol-2-one
  • (3E)-5-chloro-3-[[5-[3-(4-methyl-1,4-diazepane-1-carbonyl)phenyl]furan-2-yl]methylidene]-1H-indol-2-one;hydrochloride

Uniqueness: The presence of the diazepane moiety distinguishes this compound from other indole derivatives, potentially enhancing its pharmacokinetic properties. The combination of the indole core, furan ring, and diazepane moiety provides a unique scaffold for drug development, offering multiple sites for chemical modification and optimization.

Properties

Molecular Formula

C26H25Cl2N3O3

Molecular Weight

498.4 g/mol

IUPAC Name

5-chloro-3-[[5-[3-(4-methyl-1,4-diazepane-1-carbonyl)phenyl]furan-2-yl]methylidene]-1H-indol-2-one;hydrochloride

InChI

InChI=1S/C26H24ClN3O3.ClH/c1-29-10-3-11-30(13-12-29)26(32)18-5-2-4-17(14-18)24-9-7-20(33-24)16-22-21-15-19(27)6-8-23(21)28-25(22)31;/h2,4-9,14-16H,3,10-13H2,1H3,(H,28,31);1H

InChI Key

YYIMMVXTWBIEAG-UHFFFAOYSA-N

Canonical SMILES

CN1CCCN(CC1)C(=O)C2=CC=CC(=C2)C3=CC=C(O3)C=C4C5=C(C=CC(=C5)Cl)NC4=O.Cl

Origin of Product

United States

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